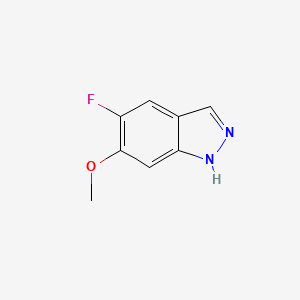

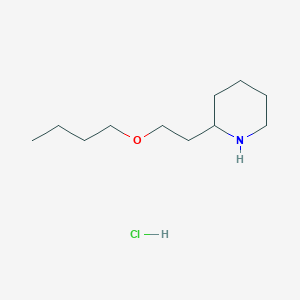

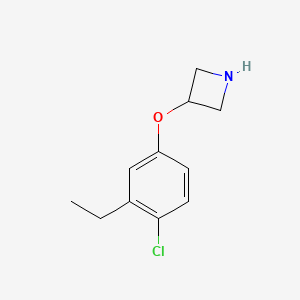

![molecular formula C10H16N2O2S B1439940 Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate CAS No. 1211511-83-9](/img/structure/B1439940.png)

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate

Overview

Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Synthesis Analysis

PDMAEMA, a polymer of DMAEMA, is prepared by atom transfer radical polymerization (ATRP) with a focus on end group analysis . The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy .

Molecular Structure Analysis

The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .

Chemical Reactions Analysis

In the synthesis of PDMAEMA, several parameters of free-radical polymerization were studied, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .

Physical And Chemical Properties Analysis

DMAEMA is a clear colorless liquid. It is less dense than water and insoluble in water. Its vapors are heavier than air and corrosive to eyes and mucous membranes .

Scientific Research Applications

Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines : Abdelhamid and Afifi (2010) described the synthesis of various thiazole derivatives, including those containing the antipyrine moiety, by treating a specific thiazole compound with halo ketones or halo esters (Abdelhamid & Afifi, 2010).

Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates : Albreht et al. (2009) reported the transformation of a related thiazole compound with aromatic amines and hydrazines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).

Synthesis of Isoxazolone Derivatives : Farahi, Nowrouzi, and Irajzadeh (2018) described the synthesis of isoxazolone derivatives using ethyl acetoacetate, which is structurally similar to Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate, in the presence of a protic ionic compound (Farahi, Nowrouzi, & Irajzadeh, 2018).

Interaction with Human Serum Albumin : Moghadam et al. (2017) investigated the interaction of a similar thiazole derivative with human serum albumin, finding that it can denature the protein and bind with positive cooperativity (Moghadam, Saidifar, Rostami-Charati, Hossaini, & Ghadamgahi, 2017).

Synthesis of Benzothiazole Derivatives : Yavari, Amirahmadi, and Halvagar (2017) conducted a study on the synthesis of benzothiazole derivatives, which are chemically related to Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate (Yavari, Amirahmadi, & Halvagar, 2017).

Safety And Hazards

Future Directions

Functional polymer colloids, such as those made from DMAEMA, have been widely used in a variety of fields, such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . These particulate systems bear reactive anionic or cationic groups, such as carboxyl, hydroxyl, amine, sulpho, or quaternary ammonium to exhibit specific reactivity for the desired purpose .

properties

IUPAC Name |

ethyl 2-[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-14-10(13)5-8-7-15-9(11-8)6-12(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKAJPAGUWSCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)

![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol](/img/structure/B1439869.png)

![3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439873.png)

![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)